molecular formula C10H11NO5 B2532595 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE CAS No. 67294-57-9

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE

Cat. No.: B2532595
CAS No.: 67294-57-9
M. Wt: 225.2
InChI Key: SDBZNCSCSRGNKP-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE: is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is also known by its IUPAC name, dimethyl 5-amino-2-hydroxyisophthalate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE can be synthesized through a multi-step process involving the esterification of 5-amino-2-hydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

  • Dimethyl 5-amino-2-hydroxyterephthalate
  • Dimethyl 5-amino-2-hydroxyphthalate
  • Dimethyl 5-amino-2-hydroxybenzene-1,4-dicarboxylate

Comparison: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZNCSCSRGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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